5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-5-OXOPENTANOIC ACID
Description
5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULFONYL]ANILINO}-5-OXOPENTANOIC ACID is a complex organic compound featuring a quinoline moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline ring system, along with the sulfonyl and anilino groups, contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
5-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c23-19(8-3-9-20(24)25)21-16-10-12-17(13-11-16)28(26,27)22-14-4-6-15-5-1-2-7-18(15)22/h1-2,5,7,10-13H,3-4,6,8-9,14H2,(H,21,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSWPBRHSKMVQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Coupling with Aniline: The sulfonylated quinoline is coupled with an aniline derivative through a nucleophilic aromatic substitution reaction.
Formation of the Pentanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the quinoline ring or the anilino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a variety of substituted quinoline and anilino derivatives.
Scientific Research Applications
5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes. Additionally, the sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinine and chloroquine, which also contain the quinoline ring, are known for their antimalarial properties.
Sulfonyl Anilines: Compounds like sulfanilamide, which contain the sulfonyl aniline moiety, are used as antibacterial agents.
Uniqueness
5-{4-[3,4-DIHYDRO-1(2H)-QUINOLINYLSULONYL]ANILINO}-5-OXOPENTANOIC ACID is unique due to the combination of the quinoline, sulfonyl, and anilino groups within a single molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
